molecular formula C26H16N2O3 B3600853 N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B3600853
M. Wt: 404.4 g/mol
InChI Key: DREWVAABJZOHES-UHFFFAOYSA-N
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Description

N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps. One common method involves the coupling of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride, followed by reduction with sodium dithionate in water at pH 8–9 . Another approach involves the synthesis from 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at 130–135°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions can vary widely depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a naphthoxazole moiety with a benzofuran carboxamide group. This unique structure imparts specific photophysical and biological properties that are not commonly found in other similar compounds. Its broad spectral windows and high fluorescence quantum efficiency make it particularly valuable as a fluorescent probe .

Properties

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O3/c29-25(23-15-18-6-2-4-8-21(18)30-23)27-19-12-9-17(10-13-19)26-28-24-20-7-3-1-5-16(20)11-14-22(24)31-26/h1-15H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREWVAABJZOHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 3
N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
Reactant of Route 6
N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

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